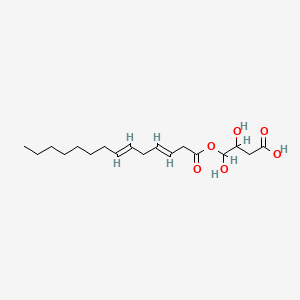
Antifoam B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These compounds are composed of glycerol molecules esterified with fatty acids that have carbon chain lengths ranging from C14 (tetradecanoic acid) to C18 (octadecanoic acid), including monounsaturated fatty acids with C16 (hexadecenoic acid) and C18 (octadecenoic acid) chain lengths . They are commonly used in various industrial applications due to their surfactant properties .
準備方法
Synthetic Routes and Reaction Conditions
Antifoam B are typically synthesized through an esterification reaction. This process involves the reaction of glycerol with fatty acids in the presence of an acid catalyst . The reaction begins with the protonation of the carboxylic acid, followed by the nucleophilic addition of glycerol to the carbonyl carbon of the acid. An intermediate product is formed, which then loses a water molecule and a proton to yield the ester .
Industrial Production Methods
In industrial settings, the production of these glycerides involves the esterification of glycerol with fatty acids under controlled conditions. The reaction is usually carried out at elevated temperatures and may involve the use of catalysts to increase the reaction rate and yield . The final products are mono-, di-, and tri-esters of glycerol, depending on the molar ratios of the reactants and the reaction conditions .
化学反応の分析
Types of Reactions
Antifoam B can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert unsaturated fatty acids to their saturated counterparts.
Hydrolysis: Hydrolysis of glycerides results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium or nickel) is commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of glycerides.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Reduction: Saturated fatty acid esters.
Hydrolysis: Glycerol and free fatty acids.
科学的研究の応用
Antifoam B have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Studied for their role in biological membranes and lipid metabolism.
Medicine: Investigated for their potential use in drug delivery systems and as components of pharmaceutical formulations.
作用機序
The mechanism of action of glycerides, C14-18 and C16-18-unsatd., involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into biological membranes, affecting membrane fluidity and permeability. They may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Glycerides, C16-18 and C18-unsatd.: These compounds are similar in structure but have slightly different fatty acid compositions.
Glycerides, C14-18 and C16-22-unsatd.: These compounds include longer-chain unsaturated fatty acids.
Uniqueness
Antifoam B are unique due to their specific fatty acid composition, which imparts distinct physical and chemical properties. Their balanced hydrophilic-lipophilic properties make them particularly effective as surfactants and emulsifiers in various applications .
特性
CAS番号 |
67701-29-5 |
|---|---|
分子式 |
C18H30O6 |
分子量 |
342.4 g/mol |
IUPAC名 |
3,4-dihydroxy-4-[(3E,6E)-tetradeca-3,6-dienoyl]oxybutanoic acid |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)24-18(23)15(19)14-16(20)21/h8-9,11-12,15,18-19,23H,2-7,10,13-14H2,1H3,(H,20,21)/b9-8+,12-11+ |
InChIキー |
HRNGDAQBEIFYGL-MVKOLZDDSA-N |
SMILES |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
異性体SMILES |
CCCCCCC/C=C/C/C=C/CC(=O)OC(C(CC(=O)O)O)O |
正規SMILES |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
Key on ui other cas no. |
67701-29-5 |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















